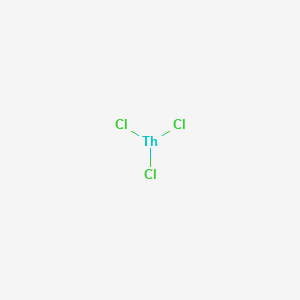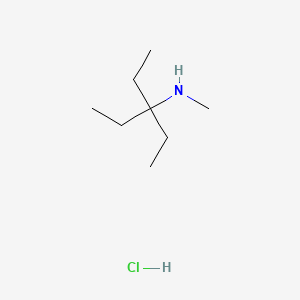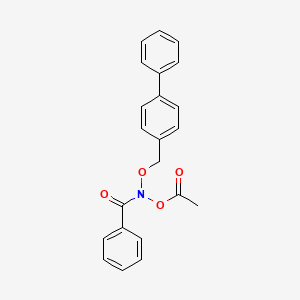
Tris(2-phenoxyethyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-phenoxyethyl) phosphite: is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphite ester, characterized by the presence of three 2-phenoxyethyl groups attached to a phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-phenoxyethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-phenoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
PCl3+3C6H5OCH2CH2OH→P(OCH2CH2OC6H5)3+3HCl
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tris(2-phenoxyethyl) phosphite can undergo oxidation reactions to form corresponding phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and 2-phenoxyethanol.
Substitution: It can participate in substitution reactions where the phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halides, alcohols.
Major Products Formed:
Oxidation: Tris(2-phenoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-phenoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(2-phenoxyethyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation during processing. It acts as an antioxidant, protecting polymers from oxidative damage.
Biology: In biological research, it is used as a reagent for the synthesis of phosphite esters, which are intermediates in the synthesis of various biologically active compounds.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is widely used in the production of flame retardants, plasticizers, and lubricants. Its ability to stabilize polymers makes it valuable in the manufacturing of plastics and other polymer-based materials.
Wirkmechanismus
The primary mechanism by which tris(2-phenoxyethyl) phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents the oxidative degradation of the polymer chains, thereby enhancing the material’s stability and longevity.
Vergleich Mit ähnlichen Verbindungen
Tris(2-chloroethyl) phosphate (TCEP): Used as a flame retardant and plasticizer.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate (TEHP): Used as a plasticizer and lubricant.
Uniqueness: Tris(2-phenoxyethyl) phosphite is unique due to its phenoxyethyl groups, which provide distinct chemical properties compared to other tris(alkyl) phosphites. Its ability to act as an antioxidant and stabilizer in polymer chemistry sets it apart from other similar compounds, making it particularly valuable in applications requiring enhanced material stability.
Eigenschaften
CAS-Nummer |
4486-47-9 |
|---|---|
Molekularformel |
C24H27O6P |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
tris(2-phenoxyethyl) phosphite |
InChI |
InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI-Schlüssel |
PXFYTECEPODOQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)




![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)







